3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline
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Overview
Description
3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline is a useful research compound. Its molecular formula is C19H16Cl2N2 and its molecular weight is 343.25. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
Structural analysis and synthesis studies of compounds with similar structures to 3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline provide insights into the molecular architecture and synthetic routes. Research by Su et al. (2013) on isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines reveals differences in the position of chlorine substitution and their impact on molecular structure, highlighting planar backbones and specific dihedral angles formed by pyrrole and benzene rings. These structural features influence the packing interactions, including hydrogen bonds and C-H···π interactions, which are critical for understanding the compound's physical and chemical properties (Su, Wang, Liu, & Li, 2013).
Sensor Development
The development of sensors for detecting pollutants is a significant application. Keivani et al. (2017) designed a voltammetric sensor for analyzing water pollutants, demonstrating the compound's potential as a high-quality modifier for electrocatalytic analysis. This research underscores the compound's utility in environmental monitoring, especially for simultaneous detection of pollutants like thiosulfate, 4-chlorophenol, and nitrite in water samples (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).
Antimicrobial Activities
Compounds structurally related to this compound have been explored for their antimicrobial properties. Mistry et al. (2016) synthesized derivatives showing excellent to good antibacterial activity, indicating the potential of such compounds in developing new antimicrobial agents. This aligns with the ongoing search for novel substances that can combat resistant microbial strains (Mistry, Desai, & Desai, 2016).
Material Science and Photophysical Properties
The study of photophysical properties and applications in material science is another critical area. Research on organic materials based on donor-acceptor systems, including compounds with similar structures, sheds light on the synthesis, crystal structures, and optical properties of new materials. These materials have potential applications in electronics and photonics, as indicated by their characterized optical band gaps and interaction analyses (Shili et al., 2020).
Future Directions
Indole derivatives, which include compounds like “3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be significant future research directions involving this compound.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can treat various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2/c1-13-10-15(12-22-18-5-3-4-17(21)11-18)14(2)23(13)19-8-6-16(20)7-9-19/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIWYZSLXMAOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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